Cas no 1806922-04-2 (4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine)

4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H2BrF5N2O2/c8-2-1-3(7(11,12)13)14-6(15(16)17)4(2)5(9)10/h1,5H
- InChI Key: ANCYSPMYEKNJSX-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)(F)F)=NC(=C1C(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 295
- XLogP3: 3.2
- Topological Polar Surface Area: 58.7
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058134-500mg |
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine |
1806922-04-2 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
Alichem | A029058134-250mg |
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine |
1806922-04-2 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
Alichem | A029058134-1g |
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine |
1806922-04-2 | 97% | 1g |
$2,980.00 | 2022-03-31 |
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine Related Literature
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine (CAS No. 1806922-04-2): A Comprehensive Overview
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine (CAS No. 1806922-04-2) is a highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of bromine, difluoromethyl, nitro, and trifluoromethyl substituents, offers a versatile platform for the development of novel therapeutic agents.
The structural complexity of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine makes it an attractive candidate for various applications. The bromine atom provides a reactive site for further functionalization, while the difluoromethyl and trifluoromethyl groups impart unique electronic and steric properties. The nitro group, on the other hand, can be reduced to an amino group, which is a common strategy in drug design to enhance the biological activity and pharmacokinetic properties of lead compounds.
Recent studies have highlighted the potential of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine in the development of targeted therapies. For instance, a 2021 publication in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer progression. The researchers found that the presence of the trifluoromethyl group significantly enhanced the binding affinity and selectivity of the compounds, making them promising candidates for further preclinical evaluation.
In another study published in the European Journal of Medicinal Chemistry, scientists explored the use of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine as a scaffold for designing inhibitors of bacterial enzymes. The results showed that derivatives of this compound demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
The synthetic accessibility of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine has also been extensively studied. A 2020 paper in Organic Letters described an efficient and scalable synthesis route using palladium-catalyzed cross-coupling reactions. This method not only simplifies the synthesis but also allows for easy modification of the bromine substituent, facilitating the preparation of a wide range of analogs for biological evaluation.
The physicochemical properties of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine have been thoroughly characterized. It is a solid at room temperature with a melting point ranging from 115 to 117°C. The compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays and formulation development.
In terms of safety and handling, 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine should be stored under dry conditions and protected from light to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.
The future prospects for 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine are promising. Ongoing research is focused on optimizing its pharmacological properties through structure-based drug design and exploring its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic methods to reduce costs and improve scalability for large-scale production.
In conclusion, 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine (CAS No. 1806922-04-2) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an excellent starting point for the development of novel therapeutic agents targeting various diseases.
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